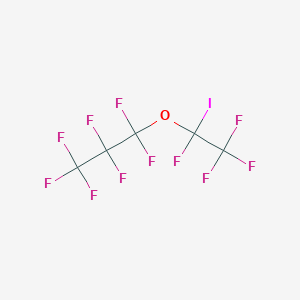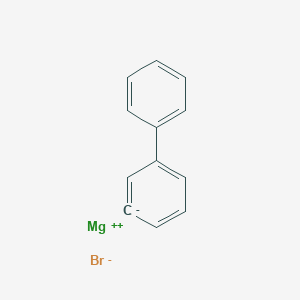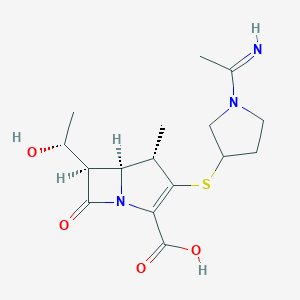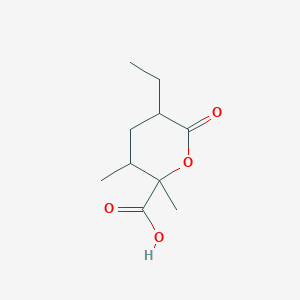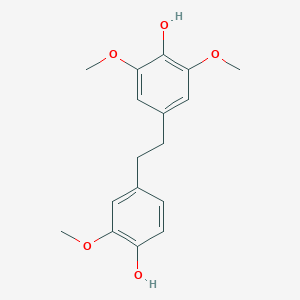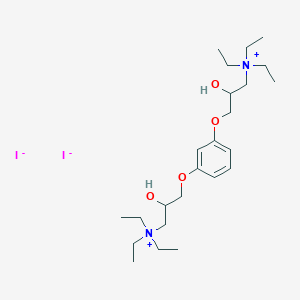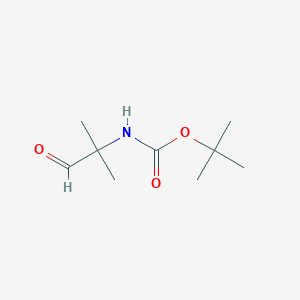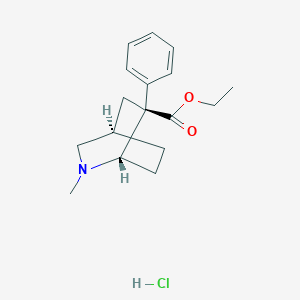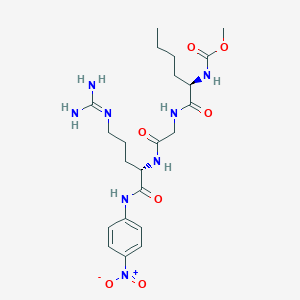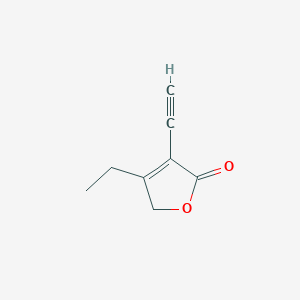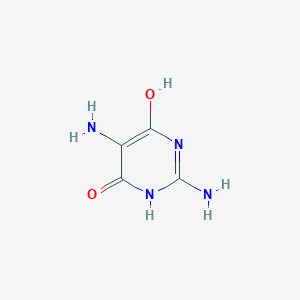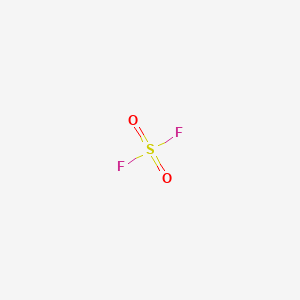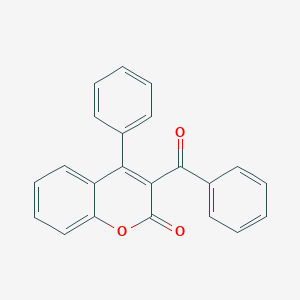
Coumarin, 3-benzoyl-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-benzoyl-4-phenyl- is a type of organic compound that is widely used in scientific research applications. It is a member of the coumarin family, which is a class of compounds that are known for their diverse biological activities. Coumarin, 3-benzoyl-4-phenyl- is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Coumarin, 3-benzoyl-4-phenyl- is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of enzymes, such as tyrosinase and cyclooxygenase, and the induction of apoptosis in cancer cells. It has also been shown to scavenge free radicals and inhibit lipid peroxidation.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 3-benzoyl-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin, 3-benzoyl-4-phenyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Coumarin, 3-benzoyl-4-phenyl-. One area of interest is its potential use in the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
Conclusion:
Coumarin, 3-benzoyl-4-phenyl- is a versatile organic compound that has been extensively studied for its diverse biological activities. It is synthesized using various methods and has been used in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Coumarin, 3-benzoyl-4-phenyl- for use in various applications.
Métodos De Síntesis
Coumarin, 3-benzoyl-4-phenyl- can be synthesized using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde and malonic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization in the presence of a dehydrating agent to yield Coumarin, 3-benzoyl-4-phenyl-. Other methods of synthesis include the Perkin reaction, Pechmann condensation, and Wittig reaction.
Aplicaciones Científicas De Investigación
Coumarin, 3-benzoyl-4-phenyl- has been extensively studied for its diverse biological activities. It has been shown to possess antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Coumarin, 3-benzoyl-4-phenyl- has been used in various scientific research studies, including drug discovery, cancer research, and microbiology.
Propiedades
Número CAS |
19725-29-2 |
|---|---|
Nombre del producto |
Coumarin, 3-benzoyl-4-phenyl- |
Fórmula molecular |
C22H14O3 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
3-benzoyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14O3/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)25-22(20)24/h1-14H |
Clave InChI |
FMCKKHCHCKODSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Sinónimos |
3-Benzoyl-4-phenylcoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



